molecular formula C19H20N2 B381545 1-BUTYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

1-BUTYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B381545
M. Wt: 276.4g/mol
InChI Key: MORLWKKIQMIPGB-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The structure of this compound consists of a benzimidazole core with a butyl group at the 1-position and a phenylvinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. For example, the reaction of o-phenylenediamine with 2-phenylacetaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: :

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4g/mol

IUPAC Name

1-butyl-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C19H20N2/c1-2-3-15-21-18-12-8-7-11-17(18)20-19(21)14-13-16-9-5-4-6-10-16/h4-14H,2-3,15H2,1H3/b14-13+

InChI Key

MORLWKKIQMIPGB-BUHFOSPRSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3

SMILES

CCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Origin of Product

United States

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